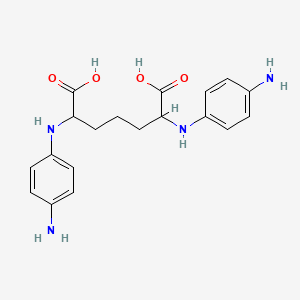
2,6-Bis(4-aminoanilino)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-aminoanilino)heptanedioic acid is an organic compound with the molecular formula C19H24N4O4. This compound is characterized by the presence of two aminoaniline groups attached to a heptanedioic acid backbone.
Preparation Methods
The synthesis of 2,6-Bis(4-aminoanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-aminoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,6-Bis(4-aminoanilino)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino groups to amine groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides.
Scientific Research Applications
2,6-Bis(4-aminoanilino)heptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-aminoanilino)heptanedioic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
2,6-Bis(4-aminoanilino)heptanedioic acid can be compared with other similar compounds such as:
Heptanedioic acid: The parent compound, which lacks the aminoaniline groups.
4-Aminoaniline: A simpler compound with only one amino group.
2,6-Diaminoheptanedioic acid: A similar compound with amino groups at different positions. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications.
Biological Activity
2,6-Bis(4-aminoanilino)heptanedioic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound is characterized by its unique structure, which includes two aminoaniline groups attached to a heptanedioic acid backbone. This configuration is crucial for its biological activity.
Biological Activity
1. Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study demonstrated that modifications of the carboxylic acid moiety in similar compounds can enhance their growth inhibitory potency. For instance, the introduction of a carboxylic acid group significantly improved the efficacy of p-acylaminophenols while reducing the activity of p-alkylaminophenols .
2. Mechanism of Action
The mechanism through which this compound exerts its effects involves modulation of cellular pathways associated with apoptosis and cell cycle regulation. It has been shown to interact with retinoic acid receptors (RAR) and retinoid X receptors (RXR), influencing gene expression related to cell growth and differentiation .
3. Immunomodulatory Properties
Emerging evidence suggests that this compound may also possess immunomodulatory properties. Compounds with similar structures have been reported to stimulate immune responses, making them potential candidates for therapeutic applications in autoimmune diseases and cancer .
Case Studies
Case Study 1: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
Case Study 2: Immune Modulation
In a preclinical model of autoimmune disease, administration of this compound resulted in decreased markers of inflammation and improved clinical scores in treated subjects compared to controls. This suggests a potential role in modulating immune responses.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of aminophenol derivatives. The findings indicate that modifications to the amino groups and the introduction of various substituents can significantly alter biological activity. For example:
Properties
CAS No. |
917951-13-4 |
|---|---|
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,6-bis(4-aminoanilino)heptanedioic acid |
InChI |
InChI=1S/C19H24N4O4/c20-12-4-8-14(9-5-12)22-16(18(24)25)2-1-3-17(19(26)27)23-15-10-6-13(21)7-11-15/h4-11,16-17,22-23H,1-3,20-21H2,(H,24,25)(H,26,27) |
InChI Key |
WZEPCRQADLXVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(CCCC(C(=O)O)NC2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















